molecular formula C24H50ClO2P B14583194 Ethyl docosylphosphonochloridate CAS No. 61470-41-5

Ethyl docosylphosphonochloridate

Cat. No.: B14583194
CAS No.: 61470-41-5
M. Wt: 437.1 g/mol
InChI Key: DFJOLINSZCIQGD-UHFFFAOYSA-N
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Description

Ethyl docosylphosphonochloridate is an organic compound with the molecular formula C24H50ClO2P It is a phosphonic acid derivative, specifically an ester, which contains a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl docosylphosphonochloridate typically involves the reaction of docosyl alcohol with phosphorus trichloride and ethyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows: [ \text{C22H45OH} + \text{PCl3} + \text{C2H5OH} \rightarrow \text{C24H50ClO2P} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl docosylphosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, it can hydrolyze to form docosylphosphonic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

    Hydrolysis Products: Docosylphosphonic acid and ethanol.

    Oxidation Products: Phosphonic acid derivatives.

Scientific Research Applications

Ethyl docosylphosphonochloridate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters.

    Biology: Investigated for its potential role in modifying biological molecules and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl docosylphosphonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted phosphonates. The long alkyl chain provides hydrophobic properties, making it useful in modifying the surface properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phosphonochloridate: A simpler analog with a shorter alkyl chain.

    Docosylphosphonic acid: The hydrolysis product of ethyl docosylphosphonochloridate.

    Phosphonic acid esters: A broad class of compounds with varying alkyl chains and substituents.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it suitable for applications requiring surface modification and interaction with lipid environments.

Properties

CAS No.

61470-41-5

Molecular Formula

C24H50ClO2P

Molecular Weight

437.1 g/mol

IUPAC Name

1-[chloro(ethoxy)phosphoryl]docosane

InChI

InChI=1S/C24H50ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25,26)27-4-2/h3-24H2,1-2H3

InChI Key

DFJOLINSZCIQGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCP(=O)(OCC)Cl

Origin of Product

United States

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